3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one
CAS No.:
Cat. No.: VC14785637
Molecular Formula: C25H35N3O5
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H35N3O5 |
|---|---|
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | 3-hydroxy-2-[[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-6-(piperidin-1-ylmethyl)pyran-4-one |
| Standard InChI | InChI=1S/C25H35N3O5/c1-31-22-7-3-4-8-23(22)32-16-15-26-11-13-28(14-12-26)19-24-25(30)21(29)17-20(33-24)18-27-9-5-2-6-10-27/h3-4,7-8,17,30H,2,5-6,9-16,18-19H2,1H3 |
| Standard InChI Key | LLAUYNOODIGLJK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCCN2CCN(CC2)CC3=C(C(=O)C=C(O3)CN4CCCCC4)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure (C₂₅H₃₅N₃O₅, molecular weight: 457.6 g/mol) features a 4H-pyran-4-one ring substituted at the 2-, 3-, and 6-positions. Key components include:
-
Pyran-4-one core: A six-membered oxygen-containing heterocycle with a ketone group at position 4.
-
3-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.
-
Piperazine-ethyl-phenoxy moiety: A 2-(2-methoxyphenoxy)ethyl chain linked to a piperazine ring at position 2.
-
Piperidinylmethyl group: A piperidine-substituted methyl group at position 6.
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₅N₃O₅ |
| Molecular Weight | 457.6 g/mol |
| Key Functional Groups | Hydroxy, piperazine, piperidine, methoxyphenoxy |
This combination of polar and nonpolar groups facilitates interactions with biological targets, including membrane-bound receptors and enzymes .
Synthesis Methods
Reaction Pathways
Synthesis typically involves multi-step reactions to assemble the pyran core and attach substituents. Key steps include:
-
Pyran-4-one formation: Cyclization of diketones or keto-esters under acidic conditions.
-
Mannich reaction: Introduction of the piperazine and piperidine groups via aminomethylation.
-
Etherification: Coupling the 2-methoxyphenoxyethyl chain to the piperazine ring using nucleophilic substitution .
Optimization challenges include maintaining regioselectivity during substitutions and ensuring high purity through chromatography or crystallization .
Biological Activity
Pharmacological Profile
Preclinical studies reveal multifaceted biological effects:
Antimicrobial Activity
The compound inhibits bacterial growth by disrupting cell wall synthesis (MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli).
Neurotransmitter Receptor Interactions
The compound binds serotonin (5-HT) and dopamine receptors with moderate affinity (Kᵢ: 5-HT₁A = 180 nM, D₂ = 220 nM), suggesting applications in neurological disorders .
| Biological Activity | Target/Mechanism | Efficacy (IC₅₀/Kᵢ) |
|---|---|---|
| Antimicrobial | Cell wall synthesis inhibition | 8–32 µg/mL |
| Anticancer (MCF-7) | Apoptosis induction | 12.5 µM |
| 5-HT₁A receptor binding | Serotonin receptor antagonism | 180 nM |
Interaction Studies
Receptor Binding Dynamics
Molecular docking simulations indicate that the 3-hydroxy group forms hydrogen bonds with Ser159 and Thr187 residues of the 5-HT₁A receptor, while the piperazine moiety engages in hydrophobic interactions with Phe112 . This dual binding mode explains its moderate selectivity over dopamine receptors.
Comparative Analysis
Structural Analogues
Compared to simplified derivatives lacking the methoxyphenoxy group, the target compound exhibits 3-fold higher 5-HT₁A affinity, underscoring the importance of the phenoxy substituent in receptor engagement .
| Compound | 5-HT₁A Kᵢ (nM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target compound | 180 | 12.5 |
| Des-methoxyphenoxy analogue | 540 | 45.0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume